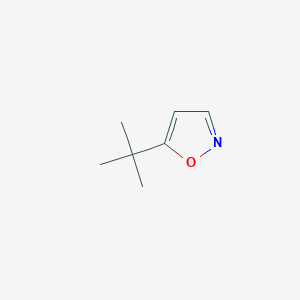

5-Tert-butyl-1,2-oxazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-tert-butyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(2,3)6-4-5-8-9-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYSWVUGDCGCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391262 | |

| Record name | 5-t-butylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-01-6 | |

| Record name | 5-t-butylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-TERT-BUTYLISOXAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of 1,2 Oxazole Heterocycles in Synthetic and Medicinal Chemistry

The 1,2-oxazole, or isoxazole (B147169), ring is a cornerstone of heterocyclic chemistry, prized for its versatile reactivity and presence in a multitude of biologically active molecules. rsc.orgnih.gov These five-membered aromatic heterocycles are integral to the development of pharmaceuticals, agrochemicals, and materials science. rsc.org Their unique electronic and structural properties allow them to participate in a variety of chemical transformations and to interact with biological targets with high specificity.

In the realm of medicinal chemistry, 1,2-oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.net The stability of the isoxazole ring, coupled with its ability to act as a bioisosteric replacement for other functional groups, makes it an attractive scaffold for drug design. The nitrogen and oxygen atoms within the ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to enzymes and receptors. rsc.org

The synthesis of the 1,2-oxazole ring is a well-established area of organic chemistry, with primary methods including the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. nih.gov This accessibility allows chemists to readily generate a diverse library of substituted 1,2-oxazoles for further investigation.

Research Trajectories and Academic Relevance of the 5 Tert Butyl 1,2 Oxazole Core Structure

The introduction of a tert-butyl group at the 5-position of the 1,2-oxazole ring imparts specific and valuable properties to the molecule, driving its academic relevance. The bulky tert-butyl group can influence the molecule's conformation, solubility, and metabolic stability. This substituent can also provide steric shielding, directing chemical reactions to other positions on the heterocyclic ring.

Current research on 5-tert-butyl-1,2-oxazole and its derivatives is multifaceted, with several key trajectories:

Novel Synthetic Methodologies: Researchers are continuously exploring more efficient and scalable routes for the synthesis of 5-tert-butyl-1,2-oxazole and its functionalized analogues. This includes the development of new catalytic systems and the use of readily available starting materials. For instance, derivatives such as 2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid can be synthesized through multi-step organic reactions, first forming the oxazole (B20620) ring and then introducing the acetic acid moiety. evitachem.com

Exploration of Chemical Reactivity: The unique electronic and steric environment created by the tert-butyl group influences the reactivity of the 1,2-oxazole ring. Academic studies are focused on understanding and exploiting this reactivity for the synthesis of more complex molecules. For example, derivatives can undergo reactions typical of carboxylic acids, such as esterification. evitachem.com

Medicinal Chemistry Applications: A significant portion of the research on 5-tert-butyl-1,2-oxazole derivatives is driven by their potential as therapeutic agents. The tert-butyl group can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic profile. The core structure is being investigated as a scaffold for the development of new drugs targeting a range of diseases. For instance, isoxazole (B147169) derivatives are being studied for their antitumor activity.

The academic interest in 5-tert-butyl-1,2-oxazole is a testament to the enduring importance of heterocyclic chemistry in addressing contemporary scientific challenges. The interplay of the stable 1,2-oxazole core and the influential tert-butyl substituent provides a rich platform for fundamental research and the development of new technologies.

Interactive Data Table: Properties of 5-Tert-butyl-1,2-oxazole Derivatives

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| 5-tert-Butyl-1,2-oxazole-4-carbaldehyde | C8H11NO2 | 153.18 | Synthetic Intermediate |

| 2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid | C9H13NO3 | 199.21 | Medicinal Chemistry |

| 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile | C8H11N3O | 165.19 | Pharmaceutical Intermediate |

An in-depth examination of the synthetic approaches for the chemical compound 5-Tert-butyl-1,2-oxazole reveals a foundation built on established heterocyclic chemistry principles. The methodologies center on the strategic construction of the 1,2-oxazole (isoxazole) ring, incorporating the bulky tert-butyl group at the 5-position. Research into related structures provides a clear framework for its synthesis, from precursor selection to final product purification.

Chemical Transformations and Derivatizations of the 5 Tert Butyl 1,2 Oxazole Core

Functionalization at the C-3 Position: Synthesis of Carboxylic Acid, Esters, and Amides

The C-3 position of the 5-tert-butyl-1,2-oxazole ring is a primary site for functionalization, enabling the introduction of carboxylic acids, esters, and amides. These transformations are key to elaborating the core structure and introducing moieties that can modulate the molecule's physicochemical properties and biological activity.

Synthesis of 5-Tert-butyl-1,2-oxazole-3-carboxylic Acid and its Derivatives

The synthesis of 5-tert-butyl-1,2-oxazole-3-carboxylic acid is a crucial first step for many derivatization strategies. A common and effective method involves the lithiation of the C-3 position of 5-tert-butyl-1,2-oxazole, followed by carboxylation. This is typically achieved by treating the starting oxazole (B20620) with a strong base, such as n-butyllithium (n-BuLi), at low temperatures to generate the 3-lithio derivative. This intermediate is then quenched with carbon dioxide to yield the desired carboxylic acid. cdnsciencepub.com

Alternatively, derivatives of this carboxylic acid, such as ethyl 5-tert-butylisoxazole-3-carboxylate, can be synthesized through a one-pot reaction. nih.gov This method involves the condensation of pinacolone (B1678379) with diethyl oxalate (B1200264) in the presence of a base like sodium hydride (NaH), followed by reaction with hydroxylamine (B1172632) hydrochloride. nih.gov

The structural characteristics of these compounds, including the presence of the bulky tert-butyl group, can influence their reactivity and potential applications as intermediates in the synthesis of more complex molecules.

Table 1: Synthesis Methods for 5-Tert-butyl-1,2-oxazole-3-carboxylic Acid and its Ethyl Ester

| Product | Starting Materials | Reagents | Key Conditions | Reference |

| 5-Tert-butyl-1,2-oxazole-3-carboxylic acid | 5-Tert-butyl-1,2-oxazole | 1. n-Butyllithium 2. Carbon Dioxide | Low temperature for lithiation | cdnsciencepub.com |

| Ethyl 5-tert-butylisoxazole-3-carboxylate | Pinacolone, Diethyl oxalate | 1. Sodium Hydride 2. Hydroxylamine hydrochloride | One-pot, reflux | nih.gov |

Esterification and Transesterification Reactions of 5-Tert-butyl-1,2-oxazole-3-carboxylic Acid

Once synthesized, 5-tert-butyl-1,2-oxazole-3-carboxylic acid can readily undergo esterification. Standard acid-catalyzed esterification with an alcohol in the presence of a strong acid catalyst, or conversion to the acid chloride followed by reaction with an alcohol, are common methods. evitachem.com

Transesterification of existing esters, such as ethyl 5-tert-butylisoxazole-3-carboxylate, provides another route to different ester derivatives. This can be accomplished by reacting the starting ester with a different alcohol in the presence of a suitable catalyst.

Amidation Reactions to Yield 5-Tert-butyl-1,2-oxazole-3-carboxamides

The synthesis of 5-tert-butyl-1,2-oxazole-3-carboxamides is typically achieved by activating the carboxylic acid and then reacting it with an appropriate amine. Common activating agents include thionyl chloride to form the acid chloride, or coupling reagents like carbonyldiimidazole (CDI). For instance, reacting 5-tert-butyl-oxazole-2-carboxylic acid with CDI and then with an amine, such as (S)-(1-thiophen-2-yl-ethyl)-amine in the presence of a base like DBU, yields the corresponding amide. google.com

These amidation reactions are versatile and allow for the introduction of a wide range of substituents, which is particularly useful in the development of new pharmaceutical compounds. smolecule.com

Aldehyde Synthesis: Preparation of 5-Tert-butyl-1,2-oxazole-3-carbaldehyde

The synthesis of 5-tert-butyl-1,2-oxazole-3-carbaldehyde can be achieved through the reduction of a suitable carboxylic acid derivative, such as an ester or an acid chloride. For example, the controlled reduction of ethyl 5-tert-butylisoxazole-3-carboxylate using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures can yield the desired aldehyde. Another approach involves the oxidation of the corresponding alcohol, 5-tert-butyl-1,2-oxazol-3-yl)methanol. While specific synthesis details for 5-tert-butyl-1,2-oxazole-3-carbaldehyde are not extensively documented in the provided search results, the synthesis of the related compound 5-butyl-1,2-oxazole-3-carbaldehyde is mentioned, suggesting similar synthetic strategies could be applicable. molport.com

Electrophilic and Nucleophilic Functionalization at Other Ring Positions

While the C-3 position is readily functionalized via lithiation, other positions on the oxazole ring can also undergo electrophilic and nucleophilic attack. The electronic nature of the oxazole ring, influenced by the nitrogen and oxygen heteroatoms and the tert-butyl group, dictates the regioselectivity of these reactions.

Electrophilic substitution reactions on the oxazole ring are generally less common due to the ring's electron-deficient nature. However, under forcing conditions or with activated substrates, electrophilic attack may occur.

Nucleophilic substitution can occur, particularly if a good leaving group is present on the ring. For example, a halogenated 5-tert-butyl-1,2-oxazole could undergo nucleophilic displacement by various nucleophiles. The nitrogen atom in the oxazole ring can also participate in nucleophilic substitution reactions under specific conditions. smolecule.com

Palladium-Catalyzed Cross-Coupling Reactions Involving 5-Tert-butyl-1,2-oxazole

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation and have been applied to oxazole systems. beilstein-journals.org These reactions typically involve an organometallic species and an organic halide or triflate in the presence of a palladium catalyst.

For 5-tert-butyl-1,2-oxazole derivatives, a common strategy involves the initial halogenation or conversion to a triflate of a specific ring position to prepare it for cross-coupling. For example, a bromo or iodo-substituted 5-tert-butyl-1,2-oxazole can participate in Suzuki, Stille, or Negishi coupling reactions. beilstein-journals.orgbeilstein-journals.org The lithiation of the oxazole followed by transmetalation with zinc chloride can generate an organozinc reagent suitable for Negishi coupling. beilstein-journals.orgresearchgate.net These methods allow for the introduction of aryl, heteroaryl, and other groups onto the oxazole core, significantly expanding the chemical space accessible from this scaffold. arkat-usa.orgbeilstein-journals.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Oxazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Negishi Coupling | 2-Lithio-oxazole derivative (transmetalated with ZnCl₂) | Aryl/Heteroaryl halide | Pd(PPh₃)₄ | 2-Aryl/Heteroaryl oxazole | beilstein-journals.orgresearchgate.net |

| Suzuki Coupling | Bromo- or Iodo-oxazole derivative | Aryl/Heteroaryl boronic acid | Pd(0) catalyst, Base | Aryl/Heteroaryl oxazole | arkat-usa.orgbeilstein-journals.org |

| Stille Coupling | 2-Stannyloxazole derivative | Aryl/Heteroaryl halide | Pd catalyst | 2-Aryl/Heteroaryl oxazole | beilstein-journals.org |

Mechanistic Investigations and Reactivity Profiling of 5 Tert Butyl 1,2 Oxazole and Its Analogues

Exploration of Electrophilic Substitution Pathways on the 1,2-Oxazole Ring

The 1,2-oxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, exhibits a distinct reactivity towards electrophiles. numberanalytics.com The position of electrophilic attack is influenced by the electron distribution within the ring and the nature of any substituents present. Generally, the oxazole (B20620) ring is considered electron-rich, making it susceptible to electrophilic substitution. numberanalytics.comrsc.org The nitrogen atom donates electron density to the ring, influencing the positions of highest electron density. numberanalytics.com For unsubstituted oxazole, electrophilic substitution preferentially occurs at the C5 position, followed by the C4 position. tandfonline.combrainly.in The presence of an electron-donating group can further activate the ring towards electrophilic attack. tandfonline.compharmaguideline.com

Nucleophilic Addition and Substitution Reactions Relevant to 5-Tert-butyl-1,2-oxazole

For 5-tert-butyl-1,2-oxazole, direct nucleophilic attack on the ring is not a predominant reaction pathway under typical conditions. The tert-butyl group at C5 does not significantly activate the ring towards nucleophiles. However, reactions involving functional groups attached to the oxazole ring are common. For instance, derivatives like 2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid can undergo typical carboxylic acid reactions such as esterification. evitachem.com Furthermore, the synthesis of compounds like N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N'-methylurea involves the reaction of a 5-tert-butyl-1,2-oxazole precursor with an electrophile, highlighting the reactivity of substituents on the ring. In some cases, nucleophilic attack can lead to ring cleavage rather than substitution. pharmaguideline.com The steric hindrance provided by the tert-butyl group can also play a role in directing the approach of nucleophiles, potentially influencing the regioselectivity of reactions on substituted analogues. vulcanchem.com

Ring-Opening, Ring-Closing, and Rearrangement Reactions of the 5-tert-butyl-1,2-oxazole System

The 1,2-oxazole ring is known to undergo ring-opening reactions due to the inherent weakness of the N-O bond. rsc.org These reactions can be initiated by various stimuli, including heat, light (photolysis), or chemical reagents. tandfonline.com The photolysis of isoxazoles, for example, can lead to ring collapse and rearrangement to form an oxazole via an azirine intermediate.

For 5-tert-butyl-1,2-oxazole and its analogues, ring-opening reactions are a significant aspect of their reactivity. It has been observed that the presence of a bulky tert-butyl group at the C3 or C5 position of the isoxazole (B147169) ring can promote a ring-opening pathway over other reactions like isomerization. researchgate.net This is a key consideration in the synthesis of other heterocyclic systems from isoxazole precursors. For instance, the reduction of isoxazoles can lead to ring-opened intermediates that can then cyclize to form different ring systems, such as pyridines. researchgate.net

Theoretical studies on the reaction of isoxazoles with diazo compounds to form 2H-1,3-oxazines suggest a mechanism involving the formation of an unstable isoxazolium N-ylide intermediate, which then undergoes ring opening to a 1-oxa-5-azahexa-1,3,5-triene before cyclizing. beilstein-journals.org The stability of these intermediates and the reaction pathway are influenced by the substituents on the isoxazole ring. beilstein-journals.org Additionally, KOt-Bu has been shown to promote the selective ring-opening N-alkylation of 2-oxazolines, demonstrating a pathway to access 2-aminoethyl acetates. beilstein-journals.org

Steric and Electronic Influences of the tert-Butyl Moiety on Reactivity and Regioselectivity

The tert-butyl group, being one of the bulkiest alkyl groups, exerts significant steric and electronic effects on the reactivity and regioselectivity of the 5-tert-butyl-1,2-oxazole system.

Steric Influences: The primary influence of the tert-butyl group is steric hindrance. vulcanchem.com This bulkiness can shield the adjacent positions on the oxazole ring, particularly the C5 position where it is attached, from attack by reagents. vulcanchem.com This steric shield can influence the regioselectivity of reactions, directing incoming groups to less hindered positions. For example, in reactions where multiple sites are available for attack, the presence of the tert-butyl group will likely disfavor reaction at or near the C5 position. rsc.org This effect is crucial in synthetic strategies, where the tert-butyl group can be used as a directing group to achieve a desired substitution pattern. vulcanchem.com

Electronic Influences: Electronically, the tert-butyl group is an electron-donating group through an inductive effect. This electron-donating nature increases the electron density of the oxazole ring, which can have several consequences. Firstly, it can enhance the ring's reactivity towards electrophiles, although the steric hindrance at C5 may prevent direct attack at that position. numberanalytics.com Secondly, the increased electron density can influence the stability of intermediates formed during a reaction. For instance, it can stabilize a positive charge that may develop on the ring during an electrophilic attack. In some cases, the presence of electron-donating groups like tert-butyl has been shown to be crucial for certain biological activities, such as antioxidant properties in isoxazole derivatives. rsc.org

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies provide quantitative insights into the reactivity and stability of chemical systems. For 1,2-oxazole derivatives, these studies help in understanding reaction mechanisms and predicting reaction outcomes.

Kinetic Studies: Kinetic studies on reactions involving isoxazoles have been conducted to determine rate constants and understand the factors influencing reaction rates. For example, the reaction of hispolon (B173172) and its isoxazole derivatives with free radicals has been studied using nanosecond pulse radiolysis, revealing the formation of phenoxyl radicals and allowing for the determination of rate constants for radical scavenging. tandfonline.comresearchgate.net Studies on the atmospheric oxidation of oxazole by OH radicals have shown that OH-addition reactions are kinetically favored over H-abstraction by several orders of magnitude. rsc.org The pressure and temperature effects on kinetic rates have also been investigated using RRKM calculations, which indicated that a two-step reaction mechanism is prevalent. rsc.org In the context of 5-tert-butyl-1,2-oxazole, while specific kinetic data is scarce, studies on related compounds provide valuable information. For instance, kinetic studies on the alkylation of 5-methylisoxazole (B1293550) suggest a first-order reaction with respect to the nucleophile, with a determined activation energy.

Thermodynamic Studies: Thermodynamic studies, often complemented by computational methods like Density Functional Theory (DFT), provide information on the relative stability of reactants, intermediates, and products. beilstein-journals.org DFT calculations on arene-fused 1,2-oxazole N-oxides have shown that the N-O dipole can cause a distortion of the ring system, affecting its aromaticity and susceptibility to ring-opening. researchgate.net Theoretical studies on the reaction of isoxazoles with diazo compounds have evaluated the thermodynamic and kinetic stabilities of the proposed isoxazolium N-ylide intermediates, finding them to be very unstable. beilstein-journals.org The formation energies of different cyclic products in the synthesis of fluoroalkyl-substituted isoxazoles have been computed to predict the favored isomer. nih.gov These theoretical approaches are crucial for understanding the reaction pathways and predicting the feasibility of transformations involving the 5-tert-butyl-1,2-oxazole system.

The following table summarizes some of the key transformations and the corresponding kinetic and thermodynamic insights available from studies on isoxazole derivatives.

| Transformation | Kinetic/Thermodynamic Aspect | Compound/System | Reference |

| Radical Scavenging | Rate constants for reaction with azide (B81097) and peroxyl radicals determined by pulse radiolysis. | Hispolon and its isoxazole derivatives | tandfonline.comresearchgate.net |

| Atmospheric Oxidation | OH-addition found to be kinetically more favorable than H-abstraction. | Oxazole | rsc.org |

| Ring Expansion | Thermodynamic and kinetic instability of isoxazolium N-ylide intermediates calculated by DFT. | Isoxazoles and diazo compounds | beilstein-journals.org |

| Alkylation | First-order kinetics with respect to the nucleophile and activation energy determined. | N-tert-Butyl-5-methylisoxazolium perchlorate | |

| Ring-Opening | Susceptibility to ring-opening influenced by N-O dipole-induced ring distortion. | Arene-fused 1,2-oxazole N-oxides | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 5 Tert Butyl 1,2 Oxazole Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 5-tert-butyl-1,2-oxazole derivatives, ¹H and ¹³C NMR provide critical information about the electronic environment of the constituent atoms.

In the ¹³C NMR spectrum of these derivatives, the carbons of the tert-butyl group exhibit a quaternary carbon signal and a signal for the three equivalent methyl groups. The isoxazole (B147169) ring carbons have characteristic chemical shifts that are sensitive to substitution. In methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the C-3, C-4, and C-5 carbons of the 1,2-oxazole ring resonate at approximately δ 150.2, 108.3, and 179.5 ppm, respectively. beilstein-journals.orgresearchgate.net These values provide a reasonable estimate for the chemical shifts in the parent 5-tert-butyl-1,2-oxazole.

Interactive Data Table: Predicted NMR Chemical Shifts for 5-Tert-butyl-1,2-oxazole based on Derivatives

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~1.3 | ~28 |

| tert-Butyl (C) | - | ~33 |

| Isoxazole H-3 | ~8.4 | ~150 |

| Isoxazole H-4 | ~6.2 | ~100 |

| Isoxazole C-3 | - | ~150 |

| Isoxazole C-4 | - | ~108 |

| Isoxazole C-5 | - | ~180 |

Note: These are estimated values based on data from substituted derivatives and general isoxazole spectra.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure and stability.

For 5-tert-butyl-1,2-oxazole, with a molecular formula of C₇H₁₁NO, the predicted monoisotopic mass is 125.08406 Da. uni.lu HRMS would be expected to confirm this mass with high accuracy. The fragmentation of isoxazole rings is known to be initiated by the cleavage of the weak N-O bond.

Upon electron impact, 5-tert-butyl-1,2-oxazole would likely undergo initial fragmentation to lose the tert-butyl group as a stable cation, leading to a significant peak at m/z 57. The remaining isoxazole radical would then likely undergo further fragmentation. An alternative pathway could involve the loss of isobutylene (B52900) (56 Da) via a rearrangement, followed by fragmentation of the remaining heterocyclic core.

Interactive Data Table: Predicted m/z Values for 5-Tert-butyl-1,2-oxazole Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 126.09134 |

| [M+Na]⁺ | 148.07328 |

| [M+K]⁺ | 164.04722 |

| [M+NH₄]⁺ | 143.11788 |

Data sourced from predicted values on PubChemLite. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The spectrum of 5-tert-butyl-1,2-oxazole is expected to be dominated by vibrations of the tert-butyl group and the isoxazole ring.

The tert-butyl group will give rise to characteristic C-H stretching vibrations in the 2970-2870 cm⁻¹ region and C-H bending vibrations around 1470 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric). The isoxazole ring has several characteristic vibrational modes, including C=N, C=C, and N-O stretching, as well as ring deformation modes. Theoretical and experimental studies on isoxazole and its derivatives have provided a basis for assigning these vibrations.

Interactive Data Table: Expected Vibrational Frequencies for 5-Tert-butyl-1,2-oxazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| tert-Butyl | C-H stretch (asymmetric) | ~2960 |

| tert-Butyl | C-H stretch (symmetric) | ~2870 |

| tert-Butyl | C-H bend (asymmetric) | ~1470 |

| tert-Butyl | C-H bend (symmetric) | ~1370 |

| Isoxazole Ring | C=N stretch | ~1600-1550 |

| Isoxazole Ring | C=C stretch | ~1500-1450 |

| Isoxazole Ring | Ring breathing/deformation | ~1200-1000 |

| Isoxazole Ring | N-O stretch | ~950-850 |

X-ray Diffraction Crystallography for Precise Molecular Geometry Determination

For example, the crystal structure of tert-Butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate reveals typical bond lengths and angles for the isoxazole ring. nih.gov In this derivative, the N-O bond length is approximately 1.41 Å, the C=N bond is around 1.30 Å, and the C-C bonds within the ring are in the range of 1.38-1.42 Å. The internal ring angles are consistent with a five-membered heterocyclic system. It is expected that the 5-tert-butyl-1,2-oxazole would adopt a planar ring conformation, with the tert-butyl group attached to the C-5 position.

Interactive Data Table: Representative Bond Lengths and Angles in a Substituted Isoxazole Ring

| Bond | Length (Å) | Angle | Degree (°) |

| N-O | ~1.41 | C5-N-O | ~108 |

| C3=N | ~1.30 | N-O-C3 | ~110 |

| C3-C4 | ~1.42 | O-C3-C4 | ~112 |

| C4-C5 | ~1.38 | C3-C4-C5 | ~105 |

| C5-O | - | C4-C5-N | ~105 |

Data are approximations based on a substituted isoxazole derivative. nih.gov

Electronic Absorption and Fluorescence Spectroscopy of Conjugated Derivatives

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions in molecules, particularly those with conjugated π-systems. While 5-tert-butyl-1,2-oxazole itself is not extensively conjugated, its derivatives can be designed to have significant conjugation, leading to interesting photophysical properties.

For instance, the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), which contains a tert-butylated azole ring within a larger conjugated system, exhibits strong fluorescence with high quantum yields (Φf ≥ 0.60). researchgate.net The absorption and emission maxima of such conjugated systems are dependent on the extent of conjugation and the nature of the solvent. The tert-butyl group in these systems can enhance solubility and influence the solid-state packing, which in turn affects the photophysical properties. The study of BBT demonstrated that aggregation of the ground state molecules can lead to bathochromic shifts in the absorption spectra. researchgate.net

Interactive Data Table: Photophysical Properties of a Conjugated tert-Butyl Azole Derivative (BBT)

| Property | Value |

| Absorption Maximum (λabs) | Varies with solvent and concentration |

| Emission Maximum (λem) | Varies with solvent and concentration |

| Fluorescence Quantum Yield (Φf) | ≥ 0.60 |

| Excited State Lifetime (τ) | ~2 ns |

Data for 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene. researchgate.net

Computational Chemistry and Theoretical Characterization of 5 Tert Butyl 1,2 Oxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

The electronic structure of substituted oxazoles is significantly influenced by the nature and position of their substituents. The tert-butyl group at the 5-position of the 1,2-oxazole ring is an electron-donating group, which can affect the electron density distribution across the heterocyclic ring. DFT calculations can quantify these effects. For instance, in related substituted oxazoles, electron-donating groups have been shown to enhance reactivity.

The HOMO and LUMO are critical in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. For analogous compounds, DFT calculations have been used to determine these orbital energies, suggesting that the oxazole (B20620) ring's HOMO indicates its potential for π-π stacking interactions, while the LUMO can be associated with susceptibility to nucleophilic attack. The bulky tert-butyl group in 5-tert-butyl-1,2-oxazole, however, is likely to introduce steric hindrance that can disrupt planar stacking.

Table 1: Predicted Electronic Properties of Substituted Oxazoles from DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile | -6.1 | -4.2 | - |

| 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile | - | - | 4.12 |

This table presents data for analogous compounds to illustrate the type of information obtained from DFT calculations. Data for 5-tert-butyl-1,2-oxazole itself is not explicitly available in the search results.

Molecular Dynamics Simulations to Explore Conformational Space

MD simulations can model the molecule's behavior over time, providing insights into the rotational dynamics of the tert-butyl group and the flexibility of the oxazole ring. Such simulations are particularly useful for understanding how the molecule might behave in different solvent environments or how it might interact with a biological target, such as an enzyme's active site. acs.org By exploring the potential energy surface, MD can identify the most stable conformations and the energy barriers between them.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are statistical methods used to correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. researchgate.netnih.gov For 5-tert-butyl-1,2-oxazole, while no specific QSAR or QSRR studies are available, the methodology provides a framework for future investigations.

These studies involve calculating a set of molecular descriptors for a series of related compounds and then building a mathematical model that relates these descriptors to an observed activity or property. nih.gov For 5-tert-butyl-1,2-oxazole, relevant descriptors would include:

Steric descriptors: Related to the bulk of the tert-butyl group.

Electronic descriptors: Such as HOMO/LUMO energies and dipole moment, derived from DFT calculations.

Topological descriptors: Which describe the connectivity of atoms in the molecule.

A QSAR model could, for example, predict the potential biological activity of a series of 5-substituted-1,2-oxazoles by correlating their structural features with their measured activity against a particular biological target. nih.gov Similarly, a QSRR model could predict the reaction rates or equilibrium constants for a series of reactions involving these compounds. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. dergipark.org.tr For 5-tert-butyl-1,2-oxazole, these predictions can include:

¹H and ¹³C NMR chemical shifts: These can be calculated and compared with experimental NMR spectra to confirm the molecular structure. For example, the presence of the tert-butyl group would be confirmed by a characteristic singlet peak in the ¹H NMR spectrum.

Infrared (IR) vibrational frequencies: Calculated vibrational frequencies can be correlated with the peaks in an experimental IR spectrum to identify characteristic functional group vibrations of the oxazole ring and the tert-butyl group.

UV-Vis absorption spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption wavelengths. rsc.orgresearchgate.net

The agreement between predicted and experimental spectra serves as a strong validation of the computed molecular geometry and electronic structure.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for 5-Tert-butyl-1,2-oxazole

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - C(CH₃)₃ | ~1.3 | (To be determined) |

| ¹³C NMR (δ, ppm) - C(CH₃)₃ | ~29 | (To be determined) |

| IR (cm⁻¹) - C-O stretch | (Calculated value) | (To be determined) |

This table is illustrative. While the predicted values are based on analogous compounds, the experimental data for the specific title compound is not available from the provided search results.

Reaction Pathway Energetics and Transition State Analysis

DFT calculations are a cornerstone for investigating the mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states. For 5-tert-butyl-1,2-oxazole, this approach can be used to study various potential reactions.

Another area of investigation is the potential for ring-opening reactions. Some substituted oxazoles are known to be in equilibrium with nitrile ylide intermediates under certain conditions. oup.com Computational analysis of the reaction pathway can elucidate the energy profile of such a ring-opening process, providing insights into the stability of the oxazole ring and the conditions under which it might undergo transformation. oup.com The steric and electronic influence of the tert-butyl group would be a key factor in these energetic calculations.

Exploration of 5 Tert Butyl 1,2 Oxazole in Chemical Biology and Functional Materials Research

Role as Molecular Probes and Tools in Biological Systems

The 5-tert-butyl-1,2-oxazole core is a key pharmacophore in a variety of biologically active molecules. Its derivatives have been investigated for their interactions with several important biological targets, demonstrating the versatility of this heterocyclic system in probing and modulating cellular functions.

Investigations into Calcium Channel Modulation Mechanisms Mediated by 5-Tert-butyl-1,2-oxazole Analogues

Analogues of 5-tert-butyl-1,2-oxazole have been explored for their ability to modulate calcium channels, which are crucial for a wide range of physiological processes. mdpi.com Dihydropyrimidines (DHPMs), for instance, exhibit a pharmacological profile similar to classical dihydropyridine (B1217469) calcium channel modulators. mdpi.com These compounds are of significant interest due to their potential in treating cardiovascular diseases like hypertension and angina. mdpi.com The modulation of calcium channels often involves the release of calcium ions from intracellular stores like the endoplasmic reticulum, a process that can be initiated by various cell surface receptors. google.com The structural features of these analogues, including the presence of the tert-butyl group, can influence their potency and selectivity as calcium channel modulators. mdpi.com Specifically, low-voltage-activated (LVA) or T-type calcium channels, which are activated by small membrane depolarizations, are important targets for such modulators. physiology.org

Mechanistic Studies of Poly(ADP-ribose) Polymerase (PARP) Inhibition by 5-Tert-butyl-1,2-oxazole Derivatives

While direct mechanistic studies on 5-tert-butyl-1,2-oxazole derivatives as PARP inhibitors are not extensively detailed in the provided results, the broader class of oxazole (B20620) derivatives has been a focus in medicinal chemistry for developing inhibitors of various enzymes. The general approach involves designing molecules that can specifically bind to the active site of enzymes like PARP, thereby altering their activity. evitachem.com The structural and electronic properties of the oxazole ring are key to these interactions. evitachem.com

Molecular Interactions with Androgen Receptors and Related Signaling Pathways

The androgen receptor (AR) is a key player in the development of prostate cancer, making it a significant target for therapeutic intervention. nih.govfrontiersin.org The AR has distinct domains, including a ligand-binding domain (LBD) and an N-terminal domain (NTD), both of which are crucial for its function. frontiersin.orgplos.org Research has shown that the AR interacts with coactivator proteins through specific motifs. plos.org While many nuclear receptors bind to coactivators with leucine-rich motifs, the AR shows a preference for those with aromatic-rich motifs. plos.org Compounds containing the 1,2-oxazole moiety have been investigated as modulators of the androgen receptor. google.com The interaction of small molecules with the AR can disrupt the signaling pathways that promote cancer cell growth. nih.gov

Elucidation of Sodium Channel Modulatory Activities

Certain derivatives of 1,2,4-oxadiazole, a related heterocyclic compound, have been identified as sodium channel blockers. rjptonline.org These compounds can also act as positive modulators of GABA receptors. rjptonline.org The ability of these molecules to modulate ion channels highlights the potential for designing 5-tert-butyl-1,2-oxazole derivatives with similar activities. The transient receptor potential cation channel, subfamily V, member 1 (TRPV1), a nonselective cation channel, has also been a target for antagonists containing an oxazole ring, demonstrating the scaffold's utility in developing agents for pain management. researchgate.net

Utility as Key Intermediates in the Synthesis of Complex Organic Molecules

The 5-tert-butyl-1,2-oxazole framework and its derivatives are valuable building blocks in organic synthesis. cymitquimica.comsmolecule.com The oxazole ring can be constructed through various methods, including the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. nih.gov These intermediates can then be used to synthesize more complex molecules with potential pharmaceutical applications. smolecule.com For example, 2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid can undergo typical carboxylic acid reactions like esterification and decarboxylation. evitachem.com The synthesis of various substituted oxazoles is an active area of research, with methods being developed to create these compounds under mild conditions. tandfonline.com

Applications in Design and Synthesis of Advanced Functional Materials

The unique properties of the oxazole ring also make it a candidate for inclusion in advanced functional materials. smolecule.com N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide, for instance, has potential applications in material science for formulating polymers with specific thermal or mechanical properties. smolecule.com The incorporation of the oxazole moiety can influence the electronic and structural characteristics of these materials. Research into oxazole derivatives has shown their utility in creating a wide array of compounds with diverse applications, including in material science. tandfonline.comresearchgate.net

Development of Novel Catalytic Systems Incorporating the 5-Tert-butyl-1,2-oxazole Scaffold

The incorporation of distinct heterocyclic scaffolds into ligand architecture is a cornerstone of modern catalyst design. The specific steric and electronic properties of these scaffolds can profoundly influence the activity, selectivity, and stability of the resulting metal complexes. Within this context, ligands built around an oxazole framework, particularly those substituted with sterically demanding groups like tert-butyl, have emerged as significant components in the development of novel catalytic systems for asymmetric synthesis.

A preeminent example of such a system is built around the Pyridinooxazoline (PyOx) class of ligands. nih.govbeilstein-journals.org These are bidentate dinitrogen ligands that have proven highly effective in a variety of asymmetric catalytic transformations. beilstein-journals.orgdiva-portal.org The modular nature of the PyOx scaffold allows for systematic tuning of its properties. The strategic placement of a bulky tert-butyl group on the oxazoline (B21484) ring, for instance, creates a well-defined chiral pocket around the metal center, which is crucial for achieving high levels of enantioselectivity.

One of the most successfully developed and widely used ligands in this family is (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole , commonly referred to as (S)-t-BuPyOx . nih.govbeilstein-journals.orgacs.orgalfachemic.com This chiral ligand, in combination with palladium(II) salts, forms a highly efficient and robust catalytic system. nih.govorgsyn.org

Palladium/(S)-t-BuPyOx Catalyzed Asymmetric Reactions

Research has extensively documented the application of the Pd(II)/(S)-t-BuPyOx system in asymmetric conjugate additions, a powerful method for forming carbon-carbon bonds. This catalytic system has been particularly successful in the conjugate addition of arylboronic acids to various activated olefins, such as cyclic enones and α,β-unsaturated lactams. nih.govbeilstein-journals.orgacs.org A key achievement of this methodology is its ability to construct challenging β-benzylic all-carbon quaternary stereocenters in high yields and with excellent enantioselectivities. beilstein-journals.orgacs.org The reaction is noted for its operational simplicity and its tolerance to both air and moisture. nih.govacs.org

Beyond conjugate additions to carbonyl compounds, the utility of the Pd(II)/(S)-t-BuPyOx catalyst has been extended to the asymmetric addition of arylboronic acids to imines. Specifically, it has been successfully applied to the reaction with N-sulfonyl arylaldimines, yielding chiral diarylmethylamines with high enantiomeric excess. researchgate.net This demonstrates the versatility of the ligand in controlling stereochemistry in reactions involving different types of electrophiles. The success of the (S)-t-BuPyOx ligand is often attributed to its ability to form a catalytically active cationic palladium(II) complex that provides superior levels of enantioselectivity compared to other chiral ligands. orgsyn.org

The following table summarizes representative findings from studies utilizing the Pd(II)/(S)-t-BuPyOx catalytic system.

Table 1: Performance of the Pd(II)/(S)-t-BuPyOx Catalytic System in Asymmetric Synthesis

| Reaction Type | Substrate | Arylboronic Acid | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Conjugate Addition | 3-Methylcyclohex-2-en-1-one | Phenylboronic acid | (S)-3-Methyl-3-phenylcyclohexan-1-one | 95 | 96 | nih.gov |

| Conjugate Addition | 1-Benzoyl-5-methyl-3,4-dihydropyridin-2(1H)-one | 4-Methoxyphenylboronic acid | (S)-1-Benzoyl-5-(4-methoxyphenyl)-5-methylpiperidin-2-one | 95 | 97 | acs.org |

| Conjugate Addition | 1-Benzoyl-5-phenyl-3,4-dihydropyridin-2(1H)-one | 4-Fluorophenylboronic acid | (S)-1-Benzoyl-5-(4-fluorophenyl)-5-phenylpiperidin-2-one | 88 | 96 | acs.org |

| Nucleophilic Addition | N-(Benzylidene)-4-methylbenzenesulfonamide | Phenylboronic acid | (R)-N-(Diphenylmethyl)-4-methylbenzenesulfonamide | 99 | 92 | researchgate.net |

| Nucleophilic Addition | N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide | 4-Chlorophenylboronic acid | (R)-N-((4-Chlorophenyl)(4-methoxyphenyl)methyl)-4-methylbenzenesulfonamide | 98 | 99 | researchgate.net |

Emerging Research Avenues and Future Outlook for 5 Tert Butyl 1,2 Oxazole

Sustainable and Green Synthetic Methodologies for 5-Tert-butyl-1,2-oxazole Production

The chemical industry's shift towards environmental responsibility has spurred the development of green synthetic methods for producing heterocyclic compounds like 5-tert-butyl-1,2-oxazole. These strategies aim to reduce waste, minimize energy consumption, and use less hazardous materials compared to traditional methods. researchgate.netbenthamdirect.com

Key areas of research in the green synthesis of isoxazole (B147169) derivatives include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically shorten reaction times and often improve product yields. benthamdirect.comnih.gov It is considered a green and sustainable method for developing isoxazole derivatives. researchgate.net The use of microwave radiation enhances the reaction rate, leading to high selectivity and improved yields compared to conventional heating. benthamdirect.comnih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the starting materials into the final structure. d-nb.infomdpi.com This approach adheres to the principles of atom economy and reduces waste. mdpi.com For instance, the synthesis of 5-amino-isoxazole-4-carbonitrile derivatives has been achieved through an MCR of malononitrile, hydroxylamine (B1172632), and various aldehydes in a glycerol/K2CO3 medium, which is eco-friendly and reusable. d-nb.info

Use of Green Solvents and Catalysts: Researchers are replacing traditional volatile organic solvents with greener alternatives like water or deep eutectic solvents (DES). d-nb.infomdpi.com Water is an ideal solvent for its low cost, availability, and non-toxic nature. mdpi.com Similarly, biodegradable and reusable catalysts, such as amine-functionalized cellulose, are being employed to facilitate reactions under mild, environmentally friendly conditions. mdpi.com

Electrochemical Synthesis: Electrochemical methods offer a green alternative by using electricity to drive chemical reactions, often eliminating the need for hazardous oxidizing or reducing agents. sci-hub.se The electrochemical oxidation of catechols in the presence of amines has been used to produce benzoxazole (B165842) derivatives in aqueous solutions, a method that could be adapted for other oxazole-based structures. sci-hub.se

| Parameter | Conventional Methods | Green Methodologies | Key Advantages of Green Methods |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Room temperature | Reduced energy consumption, Faster reaction rates benthamdirect.comnih.gov |

| Solvents | Volatile organic compounds (e.g., toluene, THF) | Water, Deep eutectic solvents, Ethanol d-nb.infomdpi.com | Reduced toxicity, Lower environmental impact, Increased safety d-nb.info |

| Reaction Type | Multi-step synthesis | One-pot multicomponent reactions (MCRs) | Higher atom economy, Reduced waste, Simplified procedures mdpi.com |

| Catalysts | Strong acids/bases, Heavy metals | Biodegradable catalysts (e.g., functionalized cellulose), Enzymes | Reusability, Milder reaction conditions, Lower toxicity mdpi.com |

| Reaction Time | Often several hours to days | Minutes to a few hours | Increased throughput and efficiency researchgate.netnih.gov |

Biocatalytic and Chemoenzymatic Transformations of the Oxazole (B20620) Core

The use of enzymes in organic synthesis, known as biocatalysis, offers unparalleled selectivity and efficiency under mild conditions. mdpi.comresearchgate.net Chemoenzymatic strategies, which combine enzymatic steps with conventional chemical reactions, provide powerful tools for creating complex molecules. mdpi.comnih.gov

Emerging research in this area includes:

Enzyme-Catalyzed Synthesis: Enzymes like lipases and oxidases are being explored for their ability to catalyze key steps in the synthesis of isoxazole and oxazole derivatives. acs.orgencyclopedia.pub For example, lipases have been used to mediate multicomponent reactions for the synthesis of complex heterocyclic systems. encyclopedia.pub A desaturase-like enzyme has been identified in the biosynthesis of indolyl-oxazole alkaloids, showcasing a novel enzymatic pathway for oxazole ring formation. researchgate.net

Stereoselective Transformations: A significant advantage of biocatalysis is the ability to produce optically active compounds. Enzymes can perform highly stereoselective reactions, which are crucial for pharmaceutical applications. mdpi.comresearchgate.net For instance, proteases and acylases have been used in the chemoenzymatic synthesis of optically active compounds containing a 4,5-dihydroisoxazole moiety. researchgate.net

Pathway Engineering: The enzymes involved in the natural biosynthesis of oxazole-containing natural products, such as those in thiazole/oxazole-modified microcins (TOMMs), are being studied. nih.gov These biosynthetic pathways involve cyclodehydratase and dehydrogenase enzymes that work in tandem to form the oxazole ring from serine or threonine residues. nih.gov Understanding these mechanisms allows for the potential engineering of new enzymatic pathways to produce novel oxazole derivatives.

| Enzyme Class | Specific Enzyme(s) | Transformation Type | Substrate/Core Structure | Outcome/Application |

| Hydrolases | Lipase (e.g., from Candida antarctica, Aspergillus niger) | Multicomponent Reaction (MCR) catalyst | Aldehydes, acetoacetates, etc. | Synthesis of dihydropyrano[2,3-c]pyrazoles and other heterocycles encyclopedia.pub |

| Hydrolases | Protease, Acylase | Enantioselective resolution, Chemo- and stereoselective deacetylation | Racemic esters, N-acetyl lactones | Production of optically active 4,5-dihydroisoxazoles researchgate.net |

| Oxidoreductases | Monoamine Oxidase (MAO-N) | Aromatic dehydrogenation | Tetrahydroquinolines | Synthesis of aromatic quinolines acs.org |

| Oxidoreductases | Desaturase-like enzyme (from Pseudomonas) | Oxazole ring formation | Indolyl-containing peptides | Biosynthesis of indolyl-oxazole alkaloids researchgate.net |

| Oxidoreductases | FMN-dependent dehydrogenase | Azoline oxidation | Oxazoline (B21484) heterocycles | Formation of the final oxazole ring in TOMMs nih.gov |

Integration of 5-Tert-butyl-1,2-oxazole into Supramolecular Assemblies and Nanosystems

The unique geometry and electronic properties of the isoxazole ring make it an attractive building block for supramolecular chemistry and materials science. By incorporating 5-tert-butyl-1,2-oxazole into larger systems, researchers can create materials with novel functions.

Current research directions are:

Liquid Crystals: Isoxazole and isoxazoline (B3343090) moieties are being incorporated into molecules to study their liquid crystal properties. The shape and potential for nano-segregation of these heterocyclic units can influence the formation of mesophases, such as the smectic A phase observed in certain bis-1,3-isophthalimines containing a perfluorooctylisoxazoline arm. tandfonline.com

Halogen Bonding: The nitrogen atom of the oxazole ring is a reliable halogen bond acceptor. rsc.org This interaction is being exploited in crystal engineering to create cocrystals with specific structures and properties by combining 5-substituted oxazoles with perfluorinated iodobenzenes. rsc.org

Nanosystems for Improved Delivery: Nanotechnology offers a strategy to enhance the properties of bioactive compounds. nih.govnih.gov For example, a potent isoxazole-carboxamide derivative was formulated into a nano-emulgel to improve its permeability and potency against melanoma cancer cells. nih.govnih.gov The IC₅₀ value of the nano-formulated compound was significantly reduced compared to the standard compound, demonstrating the potential of nanosystems to enhance the efficacy of isoxazole-based agents. nih.govnih.gov

| Application Area | Type of System | Role of the Isoxazole/Oxazole Moiety | Resulting Property/Function |

| Materials Science | Liquid Crystals | Structural component influencing molecular shape and nano-segregation | Formation of monotropic smectic A mesophase tandfonline.com |

| Crystal Engineering | Cocrystals | Halogen bond acceptor (via ring nitrogen) | Controlled assembly of supramolecular structures rsc.org |

| Nanotechnology | Nano-emulgel | Active pharmaceutical ingredient | Enhanced cellular permeability and biological potency nih.govnih.gov |

| Medicinal Chemistry | Drug Conjugates | Versatile building block for click chemistry | Creation of complex molecular architectures for drug development chemrxiv.org |

Rational Design and De Novo Synthesis of Functionally Optimized Oxazole Derivatives

Advances in computational chemistry and synthetic methodology are enabling the rational design and efficient synthesis of novel oxazole derivatives with tailored properties.

Rational and Computational Design: In silico methods are powerful tools for designing new molecules and predicting their properties before synthesis. uchile.cljcchems.com Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are used to design and screen virtual libraries of oxazole derivatives for specific biological targets. uchile.cltandfonline.commdpi.com For example, computational studies have been used to design oxazole derivatives as potential inhibitors for targets like the BRAF kinase in cancer therapy. tandfonline.com

De Novo Synthesis: This approach focuses on building complex heterocyclic systems from simple, readily available starting materials, often through elegant cascade reactions. nih.govtitech.ac.jp An electrochemical dehydrogenative cyclization cascade has been reported for the de novo synthesis of highly functionalized benzimidazolones and benzoxazolones from arylamine-tethered enynes, demonstrating a method to build both the benzene (B151609) and heterocyclic rings in one step. nih.gov Such strategies offer efficient pathways to novel and highly substituted oxazole-containing frameworks.

| Strategy | Technique/Method | Objective | Example Application/Outcome |

| Rational Design | Molecular Docking, 3D-QSAR | Predict binding affinity and biological activity | Design of imidazo[2,1-b]oxazole derivatives as potential BRAF kinase inhibitors tandfonline.com |

| Rational Design | ADMET Prediction | Assess drug-likeness and toxicity profiles in silico | Evaluation of pharmacokinetic properties of new isoxazole derivatives to identify promising drug candidates mdpi.comnih.gov |

| Rational Design | Fragment-Based Drug Design (FBDD) | Develop novel chemical series for specific targets | Design of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives as dual EGFR kinase inhibitors nih.gov |

| De Novo Synthesis | Electrochemical Dehydrogenative Cyclization Cascade | Build complex fused heterocycles from simple precursors | One-step synthesis of functionalized benzoxazolones from arylamine-tethered enynes nih.gov |

| De Novo Synthesis | Base-promoted Cyclocondensation | Construct highly functionalized isoxazoles | Reaction of stable nitrile oxides with active methylene (B1212753) compounds to yield isoxazoles titech.ac.jp |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-tert-butyl-1,2-oxazole derivatives, and how can reaction conditions be optimized?

- Methodology : The synthesis often involves cyclization of precursors with tert-butyl groups. For example, chloromethyl derivatives can be synthesized by reacting oxazole intermediates with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acid catalysts like zinc iodide. Reaction optimization includes adjusting temperature (typically 50–80°C), catalyst loading (1–5 mol%), and solvent polarity to improve yields . Scaling up may require continuous flow reactors to maintain consistency .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 5-tert-butyl-1,2-oxazole derivatives?

- Methodology :

- NMR : Use - and -NMR to identify characteristic peaks, such as tert-butyl protons (δ ~1.3 ppm, singlet) and oxazole ring protons (δ 6.5–8.0 ppm).

- IR : Confirm the oxazole ring via C=N stretching (~1650 cm) and C-O-C vibrations (~1250 cm).

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] for CHClNO: calc. 174.628, exp. 174.627) .

Q. What safety precautions are critical when handling 5-tert-butyl-1,2-oxazole derivatives in the laboratory?

- Methodology :

- Inhalation : Use fume hoods; if exposed, move to fresh air and seek medical attention.

- Skin/Eye Contact : Wash immediately with soap/water (15 minutes for eyes).

- Storage : Store in amber glass bottles at 4°C to prevent degradation. Always consult SDS for halogenated derivatives (e.g., chloromethyl analogs) .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity and stability of 1,2-oxazole derivatives in substitution reactions?

- Methodology : The bulky tert-butyl group sterically hinders electrophilic substitution at the oxazole ring but stabilizes intermediates via hyperconjugation. Kinetic studies (e.g., monitoring reaction rates via HPLC) show reduced reactivity at the 5-position compared to methyl or phenyl analogs. Computational modeling (DFT) can map electron density to predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data for 5-tert-butyl-1,2-oxazole derivatives?

- Methodology :

- Data Validation : Cross-check assays (e.g., enzyme inhibition vs. cellular toxicity) using standardized protocols.

- Structural Analysis : Compare crystallographic data (e.g., dihedral angles from X-ray diffraction) to confirm conformation-dependent activity. For example, a chloromethyl group at the 3-position may enhance covalent binding to proteins, altering bioactivity .

- Meta-Analysis : Systematically review literature (e.g., using PRISMA guidelines) to identify outliers and confirm trends .

05 文献检索Literature search for meta-analysis02:58

Q. How can X-ray crystallography elucidate structure-activity relationships (SAR) for 5-tert-butyl-1,2-oxazole derivatives?

- Methodology :

- Data Collection : Use a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect reflections.

- Refinement : Apply SHELXL-97 for structure solution, achieving R-factors <0.04. For example, the title compound (CHNO) showed a dihedral angle of 85.2° between oxazole and phenyl rings, explaining steric effects on binding .

Q. What role do halogen substituents (e.g., Cl, Br) play in modulating the electronic properties of 5-tert-butyl-1,2-oxazole?

- Methodology :

- Electrochemical Studies : Cyclic voltammetry (CV) reveals that electron-withdrawing halogens (e.g., Cl at the 4-position) reduce HOMO-LUMO gaps by 0.3–0.5 eV compared to non-halogenated analogs.

- Computational Analysis : DFT calculations (B3LYP/6-31G*) show halogen substitution increases electrophilicity, favoring nucleophilic aromatic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.